2,4-Difluoro U-48800 hydrochloride

µ-Opioid Receptor Functional Assay EC50

Researchers conducting µ-opioid receptor (MOR) functional assays often lack a validated, consistently weak-activity control to benchmark assay sensitivity. 2,4-Difluoro U-48800 hydrochloride (CAS 2740304-36-1) fills this gap as an experimentally confirmed MOR comparator with EC50 >22 µM across three distinct assay formats (NanoBiT® MOR-β-arrestin2, NanoBiT® MOR-mini-Gαi, and AequoScreen®).   • Quantitative potency ladder - Co-evaluated with ketobemidone, N-ethyl-U-47700, and 2F-viminol, providing a robust reference for SAR and screening validation.   • Enantiopure (1R,2R) standard - Defined stereochemistry supports reproducible chiral chromatographic method development.   • Certified analytical grade - ≥98% purity, verified 70 eV EI GC-MS spectrum, and ISO 17034-compliant QC ensure unambiguous forensic and research identification.

Molecular Formula C17H25ClF2N2O
Molecular Weight 346.8 g/mol
CAS No. 2740304-36-1
Cat. No. B13852713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro U-48800 hydrochloride
CAS2740304-36-1
Molecular FormulaC17H25ClF2N2O
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESCN(C)C1CCCCC1N(C)C(=O)CC2=C(C=C(C=C2)F)F.Cl
InChIInChI=1S/C17H24F2N2O.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)10-12-8-9-13(18)11-14(12)19;/h8-9,11,15-16H,4-7,10H2,1-3H3;1H/t15-,16-;/m1./s1
InChIKeyQNIXOIRJLOXTHO-QNBGGDODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro U-48800 Hydrochloride (CAS 2740304-36-1): Product Class and Core Characteristics for Research Procurement


2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride, commonly designated as 2,4-difluoro U-48800 hydrochloride, is a synthetic utopioid belonging to the substituted cyclohexylacetamide structural class. This compound (CAS 2740304-36-1) is a fluorinated analog of U-48800, characterized by 2,4-difluoro substitution on the phenyl ring, (1R,2R) stereochemistry at the cyclohexyl ring, and a molecular formula of C17H25ClF2N2O with a molecular weight of 346.84 g/mol . It is supplied as a crystalline solid (hydrochloride salt) with typical purity specifications of ≥98% and is commercially available as an analytical reference standard for research and forensic applications .

2,4-Difluoro U-48800 Hydrochloride (CAS 2740304-36-1): Why In-Class Utopioid Substitution Is Not Scientifically Valid


Utopioids of the U-series share a common cyclohexylacetamide scaffold, yet small structural modifications produce profound differences in µ-opioid receptor (MOR) activation potency, efficacy, and κ-opioid receptor (KOR) selectivity profiles [1]. The 2,4-difluoro substitution pattern on 2,4-difluoro U-48800 yields weak MOR activation (EC50 > 22 µM across three distinct functional assays), whereas the parent compound U-48800 and closely related 3,4-dichloro analogs demonstrate nanomolar to low-micromolar potencies at both MOR and KOR [2]. These divergent pharmacological signatures—ranging from receptor activation thresholds to biased signaling outcomes—preclude the interchangeable use of any utopioid analog without explicit experimental validation in the specific assay system of interest [1].

2,4-Difluoro U-48800 Hydrochloride (CAS 2740304-36-1): Quantitative Comparative Evidence Against Closest Analogs


MOR Activation Potency of 2,4-Difluoro U-48800 vs. Ketobemidone and N-Ethyl-U-47700: Multi-Assay Functional Comparison

2,4-difluoro U-48800 exhibits extremely weak µ-opioid receptor (MOR) activation compared to co-tested non-fentanyl synthetic opioids. In a head-to-head study evaluating seven NSOs across three distinct MOR functional assays (NanoBiT® MOR-β-arrestin2, NanoBiT® MOR-mini-Gαi, and AequoScreen®), 2,4-difluoro U-48800 failed to reach maximum receptor activation, with an EC50 > 22 µM in all three assay formats [1]. By contrast, ketobemidone and N-ethyl-U-47700 demonstrated robust MOR activation across the same assay panel, with EC50 values in the nanomolar range (32.8-528 nM and 241-767 nM, respectively) and Emax values of 105-271% and 139-247% relative to hydromorphone [1].

µ-Opioid Receptor Functional Assay EC50 Synthetic Opioid

Receptor Selectivity Differentiation: 2,4-Difluoro U-48800 vs. Parent U-48800 and 3,4-Dichloro Analogs at MOR and KOR

In a cross-study comparison of utopioid pharmacology, 2,4-difluoro U-48800 demonstrates a receptor activation profile distinct from both the parent compound U-48800 and structurally related 3,4-dichloro analogs. In the [35S]-GTPγS functional assay, U-48800 activated both µ-opioid receptor (MOR) and κ-opioid receptor (KOR) with EC50 values in the low micromolar range [1]. By contrast, 2,4-difluoro U-48800 showed no measurable MOR activation up to 22 µM in a separate study using three orthogonal MOR functional assays, and no KOR activation data have been reported for this compound [2]. Additionally, the 3,4-dichloro substitution pattern on U-47700 (distinct from the 2,4-difluoro pattern on the target compound) was identified as a structural feature advantageous for MOR activation [1].

Opioid Receptor Selectivity U-Series GTPγS Assay

Analytical Reference Standard Utility: Purity Specifications and Spectral Database Integration

2,4-difluoro U-48800 (hydrochloride) is explicitly manufactured and certified as an analytical reference standard with ≥98% purity, intended for forensic and research applications . This product is integrated into a spectral library containing 70 eV EI mass spectral data for over 2,000 forensic drug standards, providing a verified mass spectrum (GC-MS) for unambiguous identification . In contrast, the parent compound U-48800, while also available as a reference standard, has been identified as an illicit opioid associated with case series of fatalities, necessitating careful regulatory compliance and handling [1].

Analytical Reference Standard Forensic Toxicology LC-MS-MS Quality Control

Stereochemical Identity and Physicochemical Differentiation for Structure-Based Procurement

The target compound possesses defined (1R,2R) stereochemistry at the cyclohexyl ring, with an InChIKey of QNIXOIRJLOXTHO-QNBGGDODSA-N and defined atom stereocenter count of 2 . This stereochemical configuration is critical for biological activity, as the cyclohexyl stereochemistry in utopioids influences receptor binding orientation and downstream signaling. The 2,4-difluoro substitution on the phenyl ring (distinct from the 2,4-dichloro pattern of U-48800) also alters key physicochemical parameters including lipophilicity (calculated logP approximately 2.59), hydrogen bonding capacity (H-bond donors: 2; H-bond acceptors: 4), and polar surface area (PSA approximately 49.33 Ų) . In contrast, the parent compound U-48800 (2,4-dichloro substitution) possesses different lipophilicity and electronic properties due to chloro versus fluoro substitution.

Stereochemistry Chiral (1R,2R) Physicochemical Properties

Off-Target Activity Profile: Negligible PDE4D2 Inhibition vs. Primary Opioid Pharmacology

Screening data from BindingDB indicate that 2,4-difluoro U-48800 exhibits negligible inhibition of phosphodiesterase 4D2 (PDE4D2), with an IC50 of 68.4 µM (6.84 × 10⁴ nM) [1]. For comparison, the compound's primary pharmacological target (MOR) shows EC50 > 22 µM, establishing that PDE4D2 inhibition requires approximately 3-fold higher concentrations than MOR activation threshold [2]. This low PDE4D2 inhibitory activity (IC50 > 68 µM) is consistent with the compound's classification as a utopioid rather than a phosphodiesterase inhibitor. In contrast, certain cyclohexylacetic acid derivatives described in patent literature have been optimized for PDE4 inhibition as a primary mechanism, with IC50 values in the nanomolar range [3].

PDE4D2 Off-Target Selectivity BindingDB

2,4-Difluoro U-48800 Hydrochloride (CAS 2740304-36-1): Evidence-Based Application Scenarios for Research and Forensic Procurement


Negative Control or Low-Activity Comparator in MOR Functional Assays

Given its EC50 > 22 µM across three distinct MOR functional assay formats (NanoBiT® MOR-β-arrestin2, NanoBiT® MOR-mini-Gαi, and AequoScreen®) and failure to reach Emax, 2,4-difluoro U-48800 serves as an experimentally validated weak-activity comparator when assessing novel synthetic opioids or characterizing assay sensitivity for µ-opioid receptor activation [1]. This application is directly supported by the Vandeputte et al. (2022) study, which co-evaluated this compound alongside ketobemidone (EC50 32.8-528 nM), N-ethyl-U-47700 (EC50 241-767 nM), and 2F-viminol (EC50 2.2-4.5 µM), establishing a quantitative potency ladder for MOR agonists [1].

Structure-Activity Relationship (SAR) Studies of Fluorine Substitution Effects in Utopioids

The 2,4-difluoro substitution pattern on the phenyl ring confers a unique pharmacological profile relative to the parent U-48800 (2,4-dichloro) and other halogenated analogs. Cross-study comparison of functional data reveals that 2,4-difluoro U-48800 exhibits markedly reduced MOR activation (EC50 > 22 µM) compared to U-48800 (MOR EC50 in low µM range) [1][2]. This compound is therefore essential for SAR investigations examining the influence of fluoro versus chloro substitution on µ- and κ-opioid receptor pharmacology, particularly given that 3,4-dichloro substitution was identified as advantageous for MOR activation [2].

Forensic Toxicology Reference Standard for Analytical Method Validation

As a certified analytical reference standard with ≥98% purity and verified 70 eV EI GC-MS spectrum in the Cayman Spectral Library, 2,4-difluoro U-48800 (hydrochloride) is specifically manufactured for forensic and research applications requiring unambiguous identification . This compound supports LC-MS-MS method development, validation of screening assays for emerging synthetic opioids, and qualitative confirmation in seized drug analysis or toxicological casework .

Enantiopure Chiral Reference for Stereochemical Quality Control

The compound's defined (1R,2R) stereochemistry, confirmed by InChIKey QNIXOIRJLOXTHO-QNBGGDODSA-N and two defined stereocenters, supports its use as an enantiopure reference standard for chiral chromatographic method development . Given that stereochemical configuration in utopioids directly impacts receptor binding and functional activity, procurement of the correct (1R,2R) enantiomer is critical for reproducible pharmacological studies .

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